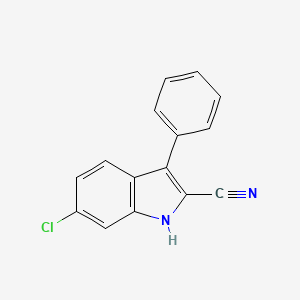
6-Chloro-3-phenyl-1H-indole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-3-苯基-1H-吲哚-2-腈是一种属于吲哚家族的化学化合物。吲哚是重要的杂环体系,存在于许多天然产物和药物中。该化合物以其6位上的氯原子、3位上的苯基和2位上的氰基而著称,由于其潜在的生物学和化学特性而备受关注。
准备方法
合成路线及反应条件
6-氯-3-苯基-1H-吲哚-2-腈的合成通常涉及费歇尔吲哚合成。该方法包括在酸性催化剂存在下,苯肼与合适的酮或醛反应。对于该化合物,起始原料将是6-氯-2-硝基苯甲醛和苯肼。 反应在甲醇中回流条件下进行,以甲磺酸为催化剂,生成所需的吲哚衍生物 .
工业生产方法
6-氯-3-苯基-1H-吲哚-2-腈的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 这通常包括使用连续流动反应器和自动化系统,以确保生产质量的一致性 .
化学反应分析
反应类型
6-氯-3-苯基-1H-吲哚-2-腈会经历各种化学反应,包括:
亲电取代: 由于吲哚环富含电子,因此它很容易发生亲电取代反应。
亲核取代: 6位上的氯原子可以被其他亲核试剂取代。
氧化和还原: 该化合物可以发生氧化和还原反应,改变连接到吲哚环上的官能团.
常用试剂和条件
亲电取代: 常用试剂包括卤素、硝化剂和磺化剂,在酸性条件下进行。
亲核取代: 使用如甲醇钠或叔丁醇钾之类的试剂,在极性非质子溶剂中进行。
氧化和还原: 使用高锰酸钾之类的氧化剂和氢化铝锂之类的还原剂.
主要生成产物
亲电取代: 产物包括卤代的、硝化的或磺化的吲哚衍生物。
亲核取代: 产物包括取代的吲哚,其中各种亲核试剂取代了氯原子。
氧化和还原: 产物包括吲哚衍生物的氧化或还原形式.
科学研究应用
6-氯-3-苯基-1H-吲哚-2-腈有几种科学研究应用:
化学: 用作合成更复杂吲哚衍生物的前体。
生物学: 研究其潜在的生物活性,包括抗病毒、抗癌和抗菌活性。
医学: 研究其在治疗各种疾病中的潜在治疗应用。
工业: 用于开发新材料和化学工艺.
作用机理
6-氯-3-苯基-1H-吲哚-2-腈的作用机制涉及它与特定分子靶标和途径的相互作用。吲哚环体系可以与各种受体和酶结合,调节其活性。例如,它可能会抑制参与癌细胞增殖或病毒复制的某些酶。 确切的机制取决于特定的生物学环境和所涉及的靶分子 .
作用机制
The mechanism of action of 6-Chloro-3-phenyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact mechanism depends on the specific biological context and the target molecules involved .
相似化合物的比较
类似化合物
- 6-氯-1H-吲哚-3-甲醛
- 5-氟-3-苯基-1H-吲哚-2-羰基
- 1H-吲哚-3-甲醛
独特性
6-氯-3-苯基-1H-吲哚-2-腈因其独特的取代模式而独一无二,赋予了其独特的化学和生物学特性。 6位上氯原子的存在和3位上苯基的存在使其与其他吲哚衍生物有所区别,可能导致与生物靶标的独特相互作用,以及化学反应中不同的反应性 .
生物活性
6-Chloro-3-phenyl-1H-indole-2-carbonitrile is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN2 |
| Molecular Weight | 272.72 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1001234-56-7 |
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Research indicates that this compound has significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth with a GI50 value (the concentration required to inhibit cell growth by 50%) in the nanomolar range, indicating potent activity against cancer cells .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses activity against Mycobacterium tuberculosis (Mtb), demonstrating potential as a treatment option for tuberculosis, particularly against multidrug-resistant strains .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby altering their activity. The presence of the chloro and phenyl groups enhances its reactivity and ability to interact with biological macromolecules .
Structure-Activity Relationships (SAR)
Research into the SAR of indole derivatives, including this compound, reveals that modifications to the indole ring and substituents significantly affect biological activity. For example:
- Substituents at the third position of the indole moiety have been shown to influence antiproliferative activity, with halogenated derivatives often exhibiting enhanced potency .
Case Studies
- Anticancer Activity : A study evaluated several indole derivatives, including this compound, against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased antiproliferative effects, with this compound showing promising results comparable to established chemotherapeutics .
- Antimycobacterial Activity : In vitro studies demonstrated that this compound effectively inhibited Mtb growth without significant toxicity to mammalian cells (HepG2 and Vero). This suggests a favorable therapeutic index for further development as an antimycobacterial agent .
属性
CAS 编号 |
62039-73-0 |
|---|---|
分子式 |
C15H9ClN2 |
分子量 |
252.70 g/mol |
IUPAC 名称 |
6-chloro-3-phenyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H9ClN2/c16-11-6-7-12-13(8-11)18-14(9-17)15(12)10-4-2-1-3-5-10/h1-8,18H |
InChI 键 |
PHEBSBWKWVRKMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















